molecular formula C6H15N3O B13300580 N'-hydroxy-3-[(propan-2-yl)amino]propanimidamide

N'-hydroxy-3-[(propan-2-yl)amino]propanimidamide

Cat. No.: B13300580
M. Wt: 145.20 g/mol
InChI Key: STUAWOSILVBZEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-hydroxy-3-[(propan-2-yl)amino]propanimidamide is an organic compound characterized by a propanimidamide backbone with two key functional groups: a hydroxylamine (-NHOH) moiety and a propan-2-yl (isopropyl) amino substituent. Its molecular formula is C₆H₁₄N₃O, and it belongs to the amidine class of compounds, known for their nucleophilic and metal-chelating properties. The hydroxylamine group enhances reactivity, enabling participation in redox reactions and enzyme inhibition, while the isopropyl amino group contributes to lipophilicity, influencing solubility and bioavailability .

Its synthesis likely involves coupling hydroxylamine derivatives with propanimidamide precursors under controlled conditions, similar to methods described for related compounds .

Properties

Molecular Formula

C6H15N3O

Molecular Weight

145.20 g/mol

IUPAC Name

N'-hydroxy-3-(propan-2-ylamino)propanimidamide

InChI

InChI=1S/C6H15N3O/c1-5(2)8-4-3-6(7)9-10/h5,8,10H,3-4H2,1-2H3,(H2,7,9)

InChI Key

STUAWOSILVBZEQ-UHFFFAOYSA-N

Isomeric SMILES

CC(C)NCC/C(=N/O)/N

Canonical SMILES

CC(C)NCCC(=NO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-3-[(propan-2-yl)amino]propanimidamide typically involves the reaction of aminonitriles with hydroxylamine under specific conditions. One common method includes the hydrogenation of O-acetyl-substituted aminooximes in the presence of a palladium catalyst . The reaction conditions are carefully controlled to ensure the desired product is obtained in satisfactory yields.

Industrial Production Methods

Industrial production of N’-hydroxy-3-[(propan-2-yl)amino]propanimidamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-3-[(propan-2-yl)amino]propanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the amidine group to an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce primary amines.

Scientific Research Applications

N’-hydroxy-3-[(propan-2-yl)amino]propanimidamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-hydroxy-3-[(propan-2-yl)amino]propanimidamide involves its interaction with specific molecular targets and pathways. The hydroxyl and amidine groups play crucial roles in binding to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Alkyl-Substituted Hydroxyamidines

Compound Name Structural Features Key Differences Biological Activity
N'-hydroxy-2-[(propan-2-yl)amino]ethanimidamide () Ethanimidamide backbone with isopropyl amino group Shorter carbon chain (C₂ vs. C₃) Investigated for chemical synthesis and potential bioactivity
N'-Hydroxy-3-(methylsulfanyl)propanimidamide () Methylsulfanyl (-SCH₃) substituent Sulfur-containing group enhances electrophilicity Antimicrobial and enzyme inhibition
N'-Hydroxy-2-methoxybutanimidamide () Methoxy (-OCH₃) and butanimidamide backbone Longer carbon chain (C₄) and ether group Improved solubility and metabolic stability

Key Insights :

  • The carbon chain length (C₂ vs. C₃ vs. C₄) influences steric hindrance and binding affinity to biological targets.
  • Lipophilic groups (e.g., isopropyl, methylsulfanyl) enhance membrane permeability but may reduce aqueous solubility.

Heterocyclic Derivatives

Compound Name Structural Features Key Differences Biological Activity
N'-Hydroxy-3-(1H-1,2,4-triazol-1-yl)propanimidamide () Triazole ring substituent Aromatic heterocycle with N-atoms Antifungal and anticancer activity
N'-Hydroxy-3-(2-nitro-1H-imidazol-1-yl)propanimidamide () Nitroimidazole core Nitro group (-NO₂) enhances redox activity Antimicrobial (similar to metronidazole)
N'-Hydroxy-3-(2-methyl-4-nitroimidazol-1-yl)propanimidamide () Methyl-nitroimidazole substituent Steric bulk from methyl group Targeted enzyme inhibition

Key Insights :

  • Heterocyclic rings (e.g., triazole, imidazole) enable π-π stacking and hydrogen bonding with biological targets.
  • Electron-withdrawing groups (e.g., -NO₂) increase oxidative stress in microbial cells, enhancing antimicrobial effects.

Hydroxamic Acid Derivatives

Compound Name Structural Features Key Differences Biological Activity
N-hydroxy-N'-phenylpropanimidamide () Phenyl substituent and hydroxamic acid Aromatic ring enhances planar structure Strong histone deacetylase (HDAC) inhibition
N'-hydroxy-2-(3-hydroxypropoxy)ethanimidamide () Hydroxypropoxy (-OCH₂CHOHCH₃) group Ether and hydroxyl groups improve solubility Antioxidant and anti-inflammatory activity
3-(1,3-Dioxoisoindol-2-yl)-N'-hydroxypropanimidamide () Isoindole-dione moiety Rigid bicyclic structure Anticancer via apoptosis induction

Key Insights :

  • Hydroxamic acid derivatives are potent enzyme inhibitors due to their metal-chelating properties.
  • Hydrophilic groups (e.g., hydroxypropoxy) balance lipophilicity for improved pharmacokinetics.

Biological Activity

N'-Hydroxy-3-[(propan-2-yl)amino]propanimidamide is a compound with significant biological activity, particularly in the context of its potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to a class of compounds known as hydroxamic acids, which are characterized by their ability to chelate metal ions and inhibit metalloproteinases. The structural formula can be represented as follows:

C5H12N4O\text{C}_5\text{H}_{12}\text{N}_4\text{O}

This compound features a hydroxamic acid functional group, which is crucial for its biological activity.

1. Antimicrobial Properties

Research has demonstrated that compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives containing sulfonamide and pyrazole pharmacophores have shown significant antibacterial effects against various pathogens, indicating that modifications to the core structure can enhance efficacy against microbial infections .

2. Inhibition of Eukaryotic Initiation Factor 4E (eIF4E)

Recent studies indicate that this compound may act as an inhibitor of eIF4E, a protein involved in the initiation of translation in eukaryotic cells. Inhibition of eIF4E has been associated with anti-cancer properties, suggesting that this compound could be explored as a potential therapeutic agent in oncology .

The biological activity of this compound is primarily attributed to its ability to interact with metalloproteins and enzymes. The hydroxamic acid moiety facilitates the binding to metal ions within the active sites of enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in the context of cancer therapy and antimicrobial action.

Case Studies and Experimental Data

  • Antimicrobial Activity : A study evaluating various derivatives found that specific modifications in the structure significantly increased antimicrobial potency against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were notably lower for compounds with enhanced hydroxamic acid functionalities .
  • Cancer Cell Lines : In vitro studies on cancer cell lines have shown that N'-hydroxy derivatives can reduce cell viability by inducing apoptosis through the inhibition of eIF4E-mediated translation processes. This was evidenced by reduced protein synthesis and increased levels of pro-apoptotic factors in treated cells .

Data Summary Table

Property Observation
Antimicrobial ActivityEffective against S. aureus and E. coli
eIF4E InhibitionReduces translation initiation in cancer cells
Structure Activity RelationshipEnhanced activity with specific structural modifications

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.